2,2-Bis(trifluoromethyl)propanol

説明

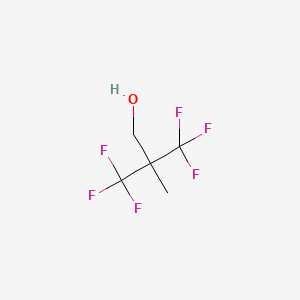

2,2-Bis(trifluoromethyl)propanol is an organic compound with the molecular formula C5H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique chemical properties, primarily due to the electron-withdrawing effects of the trifluoromethyl groups.

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Bis(trifluoromethyl)propanol can be synthesized through various methods. One common approach involves the reaction of hexafluoroacetone with methanol in the presence of a base. The reaction proceeds as follows:

(CF3

生物活性

2,2-Bis(trifluoromethyl)propanol (also known as TFMP) is an organic compound characterized by its unique trifluoromethyl groups, which significantly influence its chemical properties and biological activities. Understanding the biological activity of TFMP is crucial for its application in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C5H6F6O

- Molecular Weight : 202.1 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 80-81 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activity of TFMP is primarily attributed to its interaction with biological systems, including potential effects on cellular processes and enzyme activities. Research indicates that compounds with trifluoromethyl groups often exhibit unique pharmacological properties.

- Enzyme Inhibition : TFMP has been shown to influence enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of xenobiotics.

- Cell Membrane Interaction : The hydrophobic nature of trifluoromethyl groups may enhance the permeability of TFMP through lipid membranes, potentially affecting cellular uptake and distribution.

- Antimicrobial Properties : Preliminary studies suggest that TFMP may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the inhibitory effects of TFMP on cytochrome P450 enzymes. The results indicated that TFMP could inhibit the activity of CYP3A4, a key enzyme involved in drug metabolism:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This inhibition suggests potential implications for drug interactions when TFMP is co-administered with other medications metabolized by CYP3A4.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of TFMP against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that TFMP exhibits varying degrees of antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Toxicological Considerations

While exploring the biological activity of TFMP, it is essential to consider its toxicity profile. Studies have indicated that compounds containing trifluoromethyl groups can exhibit cytotoxic effects at high concentrations. Safety assessments should be conducted to evaluate the risk associated with exposure to TFMP in various applications.

科学的研究の応用

Polymer Chemistry

Polyimides and Polyamides

One of the primary applications of 2,2-bis(trifluoromethyl)propanol is in the synthesis of polyimides and polyamides. These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications in electronics and aerospace industries. The incorporation of this compound enhances the properties of these materials by improving their thermal stability and reducing flammability .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyimides | High thermal stability, chemical resistance | Electronics, aerospace |

| Polyamides | Mechanical strength, durability | Automotive, textiles |

Pharmaceutical Applications

Drug Development

The trifluoromethyl group present in this compound contributes to the bioactivity of various pharmaceutical compounds. It has been noted that drugs containing trifluoromethyl groups often exhibit enhanced metabolic stability and improved pharmacokinetic properties. This compound serves as a building block in the synthesis of several FDA-approved drugs .

- Case Study: Ubrogepant

Ubrogepant is a medication used for the treatment of migraines that incorporates trifluoromethyl groups in its structure. The presence of these groups aids in enhancing its efficacy and stability .

Material Science

Fluorinated Solvents and Additives

In material science, this compound is utilized as a solvent and additive due to its unique polarity and thermal stability. It is particularly effective in processes requiring high purity and low volatility.

- Applications in Coatings and Adhesives

The compound is also employed in formulating high-performance coatings and adhesives that require excellent adhesion properties and resistance to harsh environmental conditions.

Environmental Considerations

While this compound has many beneficial applications, it is essential to consider its environmental impact. Research indicates that fluorinated compounds can persist in the environment; thus, ongoing studies focus on developing safer alternatives or methods for degradation .

特性

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371189 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2927-17-5 | |

| Record name | 2,2-Bis(trifluoromethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。